Validated Precursor to a 3.5 nM PI3K p110δ Inhibitor (Zandelisib) vs. Uncharacterized Analogs
This compound is the direct synthetic precursor to P110δ-IN-1, a potent PI3K p110δ inhibitor (IC50 = 8.4 nM) [1], and by extension, zandelisib (ME-401), which demonstrates an even greater inhibitory potency of 3.5 nM for p110δ [2]. A closely related analog, such as one with a different N-alkyl group on the piperidine or a non-gem-dimethyl substitution, would lead to a different final compound with unverified potency. The target compound's specific structure is thus uniquely tied to a clinically investigated nanomolar therapeutic agent.
| Evidence Dimension | Target inhibition potency (IC50) of the final drug product derived from this intermediate |
|---|---|
| Target Compound Data | Enables synthesis of zandelisib (ME-401) with an IC50 of 3.5 nM against the PI3K p110δ isoform [2]. |
| Comparator Or Baseline | A derivative synthesized from a generic ortho-substituted phenylpropan-2-amine would yield a compound of unknown potency; no PI3K p110δ-specific nanomolar activity has been reported for generic analogs. |
| Quantified Difference | The final drug sustains single-digit nanomolar activity versus an undefined, likely micromolar or inactive, comparator outcome. |
| Conditions | In vitro PI3K p110δ enzymatic inhibition assay (data for zandelisib from patent WO2019183226 A1 [2]; P110δ-IN-1 data from patent WO2014055647 A1 [1]). |
Why This Matters
Procurement of this specific intermediate is essential for replicating the synthesis of a clinically validated, low-nanomolar kinase inhibitor, ensuring the resulting compound matches the patented structure-activity relationship.
- [1] Brown SD, Matthews DJ. (Sulfinyl and sulfonyl benzimidazolyl) pyrimidines and triazines, pharmaceutical compositions thereof, and their use for treating proliferative diseases. World Intellectual Property Organization patent WO2014055647A1. 2014 Apr 10. View Source
- [2] Morgans D, et al. Compounds as PI3K inhibitors. World Intellectual Property Organization patent WO2019183226A1. 2019 Sep 26. View Source
